2,2-Difluoro-1-pentafluorophenyl-ethanone
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Overview
Description
2,2-Difluoro-1-(pentafluorophenyl)ethan-1-one is an organic compound characterized by the presence of both difluoro and pentafluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-(pentafluorophenyl)ethan-1-one typically involves the reaction of pentafluorobenzene with difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction proceeds as follows: [ \text{C}_6\text{F}_5\text{H} + \text{ClCOCF}_2\text{H} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{F}_5\text{COCF}_2\text{H} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(pentafluorophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur, particularly on the pentafluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under UV light or in the presence of a catalyst.
Major Products
Oxidation: Formation of difluoro-pentafluorophenyl acetic acid.
Reduction: Formation of 2,2-difluoro-1-(pentafluorophenyl)ethanol.
Substitution: Formation of various halogenated derivatives depending on the halogen used.
Scientific Research Applications
2,2-Difluoro-1-(pentafluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with fluorinated motifs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of multiple fluorine atoms.
Mechanism of Action
The mechanism by which 2,2-difluoro-1-(pentafluorophenyl)ethan-1-one exerts its effects is largely dependent on its chemical reactivity. The presence of multiple fluorine atoms increases the compound’s electronegativity, influencing its interactions with other molecules. In biological systems, it may interact with enzymes or receptors, altering their activity through covalent modification or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(pentafluorophenyl)ethan-1-ol: Similar in structure but with an alcohol group instead of a ketone.
2,2-Difluoro-2-iodo-1-phenylethanone: Contains an iodine atom instead of a pentafluorophenyl group.
Uniqueness
2,2-Difluoro-1-(pentafluorophenyl)ethan-1-one is unique due to the combination of difluoro and pentafluorophenyl groups, which impart distinct chemical properties such as high electronegativity and stability. This makes it particularly useful in applications requiring robust and reactive fluorinated compounds.
Properties
Molecular Formula |
C8HF7O |
---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
2,2-difluoro-1-(2,3,4,5,6-pentafluorophenyl)ethanone |
InChI |
InChI=1S/C8HF7O/c9-2-1(7(16)8(14)15)3(10)5(12)6(13)4(2)11/h8H |
InChI Key |
HIPCYTSRVSNSAY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)C(F)F |
Origin of Product |
United States |
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